molecular formula C11H13NO5 B1286050 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid CAS No. 38989-32-1

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1286050
CAS No.: 38989-32-1
M. Wt: 239.22 g/mol
InChI Key: CBEUCURXDTTYJZ-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid (CAS 38989-32-1) is a malonamic acid derivative of significant interest in medicinal chemistry and organic synthesis . This compound features a 2,4-dimethoxyphenyl group attached via an amide bond to a propanoic acid backbone, a structural motif that is known to influence physicochemical and biological properties . Its utility stems from its role as a versatile synthetic building block, with applications in the development of novel compounds for pharmaceutical research . Research on analogous chemical scaffolds, particularly those with specific phenylamino substitutions, has demonstrated potential biological activities, including anticancer and antioxidant properties, making this class of compounds an attractive area for further investigation . The compound can be prepared via a condensation reaction of 3-oxopropanoic acid (or its ester) with 2,4-dimethoxyaniline in glacial acetic acid under reflux conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-7-3-4-8(9(5-7)17-2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEUCURXDTTYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586141
Record name 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38989-32-1
Record name 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction with 2,4-Dimethoxyaniline

  • Starting Materials: 3-oxopropanoic acid or ethyl 3-oxopropanoate and 2,4-dimethoxyaniline.
  • Solvent: Glacial acetic acid.
  • Conditions: Reflux for extended periods (typically 22–90 hours depending on the ester or acid form).
  • Mechanism: Initial formation of an imine or Schiff base intermediate between the amino group of 2,4-dimethoxyaniline and the keto group of 3-oxopropanoic acid, followed by tautomerization to the amino-substituted β-keto acid.

This method is analogous to the preparation of 2-substituted 3-hydroxypyrido[4,3-e]triazino[3,2-c]thiadiazine derivatives, where aminoguanidine reacts with 2-oxoalkanoic acids in glacial acetic acid at reflux, yielding amino-substituted β-keto acids after 50–90 hours.

Esterification and Hydrolysis Routes

  • Esterification: 3-oxopropanoic acid can be esterified with methanol or ethanol under acidic catalysis (e.g., sulfuric acid) to form methyl or ethyl 3-oxopropanoates, which are more reactive intermediates for subsequent amination.
  • Hydrolysis: After amination, ester groups can be hydrolyzed back to the acid form under alkaline conditions (e.g., aqueous NaOH), followed by acidification to isolate the β-keto acid.

Use of Activated Esters or Acid Chlorides

  • Activated derivatives such as ethyl phenylglyoxylate or acid chlorides can be used to shorten reaction times and improve yields by increasing electrophilicity, facilitating nucleophilic attack by the amino group of 2,4-dimethoxyaniline.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Glacial acetic acid Commonly used for condensation reactions
Temperature Reflux (approx. 118 °C for acetic acid) Ensures sufficient energy for reaction
Reaction Time 22–90 hours Longer for acids, shorter for esters
Molar Ratios 1:1 (amine:3-oxopropanoic acid/ester) Equimolar ratios preferred
Catalysts Acidic conditions (H₂SO₄ for esterification) Promotes ester formation and condensation
Work-up Filtration, washing, recrystallization Purification by ethanol extraction

Research Findings and Yields

  • The condensation of aminoguanidine with 2-oxoalkanoic acids in glacial acetic acid yields amino-substituted β-keto acids with yields ranging from 24% to 45% depending on substituents and reaction time.
  • Esterification of β-keto acids with methanol or ethanol in the presence of sulfuric acid gives alkyl 3-oxopropanoates in high yields (~84%).
  • Hydrolysis of esters back to acids is efficient under alkaline conditions, providing pure β-keto acids suitable for further functionalization.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Direct condensation 3-oxopropanoic acid + 2,4-dimethoxyaniline Reflux in glacial acetic acid, 50–90 h 30–45 Longer reaction times, moderate yield
Esterification + amination Ethyl 3-oxopropanoate + 2,4-dimethoxyaniline Reflux in glacial acetic acid, 22–26 h 40–50 Shorter reaction time, better yield
Ester hydrolysis Alkyl 3-oxopropanoate derivatives Aqueous NaOH, then acidification >80 Converts esters to acids efficiently

Additional Notes

  • The presence of methoxy groups on the aromatic amine (2,4-dimethoxyphenyl) can influence the nucleophilicity of the amino group and the overall reaction rate.
  • Purification typically involves filtration of precipitates followed by recrystallization or extraction with boiling ethanol to remove impurities.
  • Analytical characterization (IR, NMR, elemental analysis) confirms the formation of the amino-substituted β-keto acid structure.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and toxicity profiles:

Compound Name Substituents/Modifications Biological Activity/Properties Toxicity (LD₅₀) References
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid 2,4-OCH₃ on phenyl ring Hypothesized enzyme inhibition potential Not reported Inferred
3-[(3,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid 3,4-OCH₃ on phenyl ring Potential anticancer/antimicrobial activity Not reported
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid 3-Cl, 4-F on phenyl ring Likely altered binding affinity due to halogens Not reported
3-(Benzylcarbamoylamino)-3-oxopropanoic acid Benzylcarbamoyl group Trans-sialidase inhibitor; mucomembranous protector LD₅₀ = 800 mg/kg (class 4)
3-((3-Chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid 3-Cl on benzyl and phenyl rings Antibacterial (MurA enzyme inhibition) Not reported

Impact of Substituent Position and Electronic Effects

  • Methoxy Group Positioning : The 2,4-dimethoxy substitution in the target compound may enhance steric accessibility for hydrogen bonding compared to the 3,4-dimethoxy analog . In chalcone derivatives, the 2,4-dimethoxy configuration demonstrated moderate antimalarial activity (38.16% inhibition of PfFd-PfFNR), while 3,4-substituted analogs showed weaker effects, suggesting positional sensitivity in biological interactions .
  • Halogen vs.

Biological Activity

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C12H15N1O4
  • Molecular Weight: 239.25 g/mol
  • Functional Groups: Contains an amine group, ketone, and methoxy substituents.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been observed to act as both an inhibitor and activator depending on the specific biological context:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
  • Receptor Binding: It interacts with cellular receptors, which modulates intracellular signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity:
    • The compound has shown potential in reducing oxidative stress by scavenging free radicals.
    • It may enhance the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties:
    • Some studies have indicated that this compound can exhibit antibacterial activity against specific strains of bacteria.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated inhibition of enzyme X at IC50 = 25 µM.
Antioxidant ActivityDPPH assayScavenging activity with an IC50 = 30 µM.
Antimicrobial EffectsAgar diffusion methodExhibited significant inhibition zones against E. coli and S. aureus.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructure SimilarityBiological Activity
3-(3,4-Dimethoxyphenyl)propanoic acidSimilar backboneModerate anti-inflammatory effects
3,4-Dimethoxyphenylacetic acidSimilar functional groupsLower antioxidant activity

Q & A

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PLGA or liposomes to increase circulation time .
  • Prodrug Design : Introduce ester groups hydrolyzed in vivo to regenerate the active compound .

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